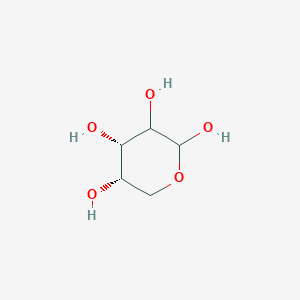
L-(+)-Arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinose is a naturally occurring aldopentose, a monosaccharide containing five carbon atoms. It is predominantly found in plants, particularly in corn, sweet potatoes, and various other plant materials. L-Arabinose is known for its unique property of having about 50% of the sweetness of sucrose. Unlike other sugars, L-Arabinose is not readily absorbed by the small intestine, making it a calorie-free sweetener .
Mechanism of Action
Target of Action
Arabinopyranoside primarily targets α-L-arabinofuranosidases (EC3.2.1.55), enzymes that play a crucial role in the degradation of lignocelluloses . These enzymes have received increased attention due to their positive effect on the activity of other enzymes acting on lignocelluloses .
Mode of Action
Arabinopyranoside interacts with its targets through a process of hydrolysis. The α-L-arabinofuranosidases cleave α-L-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins . This interaction results in significant changes in the structure and function of the target enzymes, enhancing their activity and effectiveness .
Biochemical Pathways
Arabinopyranoside affects several biochemical pathways, particularly those involved in the degradation of lignocelluloses. L-arabinosyl residues are widely distributed in these polymers as side chains . The presence of these side chains restricts the enzymatic hydrolysis of hemicelluloses and pectins . Arabinopyranoside, through its action on α-L-arabinofuranosidases, facilitates the hydrolysis of these polymers, thereby affecting the overall biochemical pathway of lignocellulose degradation .
Pharmacokinetics
It’s worth noting that the bioavailability of similar compounds, such as myricetin, is known to be low due to scarce absorption
Result of Action
The action of Arabinopyranoside results in the enhanced degradation of lignocelluloses. This is achieved through the hydrolysis of α-L-arabinofuranosidic linkages, which facilitates the complete hydrolysis of hemicelluloses and pectins . This action has significant molecular and cellular effects, including the release of L-arabinosyl moiety as the main product .
Action Environment
The action, efficacy, and stability of Arabinopyranoside can be influenced by various environmental factors. For instance, the chemical stability of similar compounds, such as myricetin, is known to be pH and temperature-dependent . Depending on the environmental conditions, these compounds can exert both potent antioxidant and pro-oxidant effects
Biochemical Analysis
Biochemical Properties
L-Arabinose plays a significant role in biochemical reactions. The strain Escherichia coli can use L-Arabinose as a sole carbon source for growth . The encoded L-Arabinose Isomerase can catalyze L-Arabinose to L-Ribulose . L-Ribulose is further transformed to L-Ribulose-5-phosphate by L-Ribulokinase .
Cellular Effects
L-Arabinose can inhibit sucrose absorption, improve insulin resistance, reduce serum triglyceride, reduce fat production, and improve the intestinal environment . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of L-Arabinose involves its conversion to L-Ribulose by the enzyme L-Arabinose Isomerase . This enzyme-catalyzed reaction is a key step in the metabolic pathway that allows certain bacteria to use L-Arabinose as a sole carbon source .
Temporal Effects in Laboratory Settings
It is known that L-Arabinose Isomerase, the enzyme that catalyzes the conversion of L-Arabinose to L-Ribulose, exhibits the greatest activity at 50°C, pH 7–7.5 .
Metabolic Pathways
L-Arabinose is involved in a metabolic pathway where it is converted to L-Ribulose by the enzyme L-Arabinose Isomerase . L-Ribulose is then transformed to L-Ribulose-5-phosphate by L-Ribulokinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arabinose can be synthesized through various methods. One novel method involves the biopurification of xylose mother liquor using yeast strains that metabolize other sugars but not L-Arabinose. This method involves fermentation in a medium containing xylose mother liquor, optimizing conditions such as fermentation time and temperature to achieve high purity L-Arabinose .
Industrial Production Methods: Industrial production of L-Arabinose often involves the hydrolysis of arabinoxylan, a component of corn fiber, using enzymes such as β-xylanase, β-xylosidase, and α-L-arabinofuranosidase. The resultant hydrolysate is then subjected to selective fermentation with yeast to remove other sugars, followed by purification processes including decolorization and deionization . Another method involves the hydrolysis of pectin in sugar beet pulp, followed by a series of purification steps to obtain crystalline L-Arabinose .
Chemical Reactions Analysis
Types of Reactions: L-Arabinose undergoes various chemical reactions, including isomerization, oxidation, and reduction. One notable reaction is the isomerization of L-Arabinose to L-Ribulose, D-Galactose, and D-Tagatose, catalyzed by L-Arabinose isomerase .
Common Reagents and Conditions:
Isomerization: Catalyzed by L-Arabinose isomerase under specific conditions.
Oxidation: L-Arabinose can be oxidized to form arabinonic acid using oxidizing agents.
Reduction: Reduction of L-Arabinose can yield arabinitol.
Major Products:
L-Ribulose: Formed through isomerization.
Arabinonic Acid: Formed through oxidation.
Arabinitol: Formed through reduction.
Scientific Research Applications
L-Arabinose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds.
Medicine: Investigated for its potential in controlling hyperglycemia and improving insulin resistance.
Industry: Used as a low-calorie sweetener and in the production of functional foods.
Comparison with Similar Compounds
D-Arabinose: Another aldopentose, but less common in nature compared to L-Arabinose.
Ribose: A similar aldopentose, but with different biological roles.
Xylose: Another five-carbon sugar, commonly found in hemicellulose.
Uniqueness of L-Arabinose: L-Arabinose is unique due to its ability to inhibit sucrase and its low caloric value, making it an attractive alternative to traditional sugars. Its presence in various plant materials and its role in metabolic health further distinguish it from other similar compounds .
Properties
CAS No. |
87-72-9 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-FCAWWPLPSA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
melting_point |
158 - 160 °C |
Key on ui other cas no. |
28697-53-2 50986-18-0 87-72-9 |
physical_description |
White odorless powder; [Alfa Aesar MSDS] |
solubility |
500.0 mg/mL |
Synonyms |
Arabinose L Arabinose L-Arabinose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






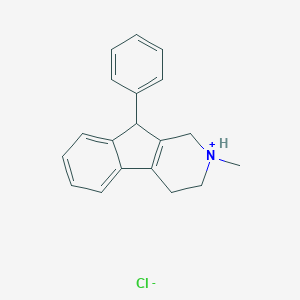
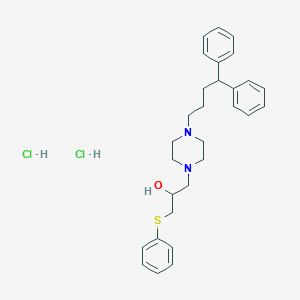
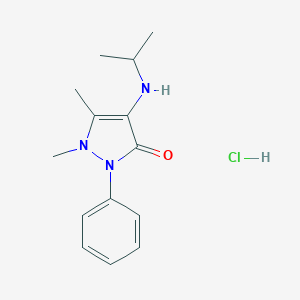
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

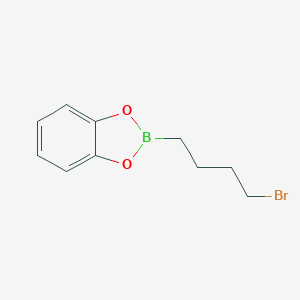
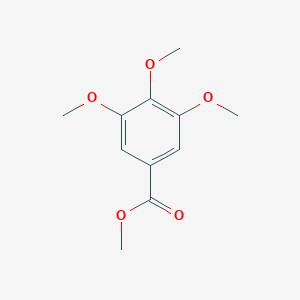
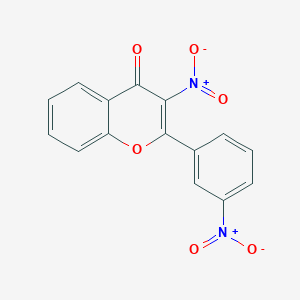
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
